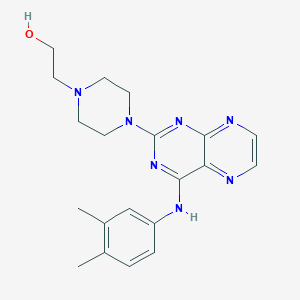
2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives and analogs related to the core structure of "2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol", exploring their potential in biological applications. For instance, compounds with a similar structural motif have shown antimicrobial and anti-proliferative activities against a range of bacteria, fungi, and cancer cell lines (L. H. Al-Wahaibi et al., 2021). Another study focused on the synthesis of novel piperazine derivatives , highlighting their efficacy in antimicrobial studies, indicating the broad potential of these compounds in pharmaceutical research (R. Rajkumar et al., 2014).
Material Science and Polymer Chemistry
The compound and its derivatives have also found applications in material science and polymer chemistry. For example, polyamides containing uracil and adenine as side groups were synthesized using a process that includes piperazine, showcasing the versatility of piperazine-based compounds in creating polymers with specific functionalities (M. Hattori et al., 1979).
Antitumor and Cytotoxic Activities
Further research has highlighted the antitumor and cytotoxic activities of piperazine-based tertiary amino alcohols and their derivatives, suggesting their potential in developing new cancer therapies (N. Z. Hakobyan et al., 2020). This is complemented by studies on 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, which also showed significant cytotoxic activity, underscoring the importance of such compounds in medicinal chemistry (M. Vosooghi et al., 2010).
Pharmacokinetics and Drug Metabolism
Investigations into the metabolism of related compounds in human liver microsomes have provided insights into their pharmacokinetic behaviors, crucial for drug development and safety assessment (Mette G. Hvenegaard et al., 2012).
Antifungal and Anticoagulant Properties
Novel compounds with a similar structural backbone have been assessed for antifungal properties and solubility thermodynamics , important for their development as antifungal agents (T. Volkova et al., 2020). Additionally, the anticoagulant activity of certain derivatives points to their potential use in treating coagulant disorders, further showcasing the compound's versatility in medicinal applications (S. Santhisudha et al., 2017).
Wirkmechanismus
Target of Action
It contains a pteridine moiety, which is known to be involved in various biological processes . Pteridine derivatives are widespread and serve as biological pigments and enzyme cofactors .
Mode of Action
Compounds with similar structures, such as imatinib, have been shown to inhibit the activity of tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth and division. Inhibition of these enzymes can lead to the suppression of these processes, which can be beneficial in conditions like cancer .
Biochemical Pathways
Pteridine derivatives are known to be involved in various biosynthetic pathways . For instance, they play a role in the synthesis of folic acid, a crucial vitamin involved in DNA synthesis and repair .
Result of Action
Based on the known effects of similar compounds, it may inhibit the activity of certain enzymes, leading to the suppression of cell growth and division .
Eigenschaften
IUPAC Name |
2-[4-[4-(3,4-dimethylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)23-19-17-18(22-6-5-21-17)24-20(25-19)27-9-7-26(8-10-27)11-12-28/h3-6,13,28H,7-12H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRUHFNKAQVUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

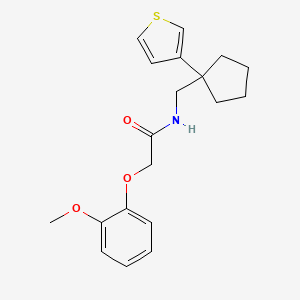
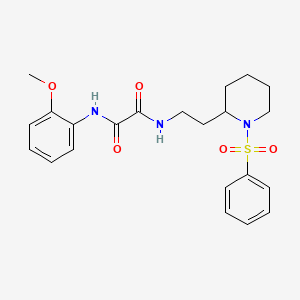
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine](/img/structure/B2997783.png)
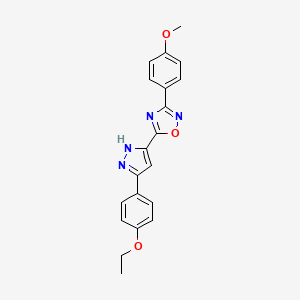
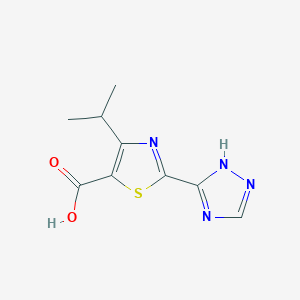

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)
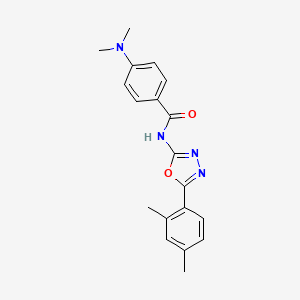
![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)
![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)
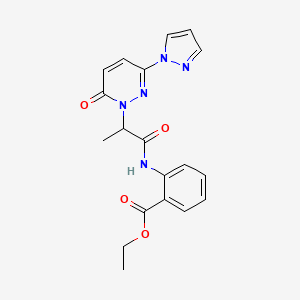
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)
